Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI)

Physicochemical properties Boiling point prediction Distillation

Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) (CAS 372183-93-2; also listed under CAS 1233026-05-5) is a chiral cyclopropanecarbaldehyde derivative with molecular formula C10H9FO and molecular weight 164.18 g·mol⁻¹, featuring a (1R,2R)-relative configuration across the cyclopropane ring. This compound serves as a key intermediate in pharmaceutical research, particularly for the synthesis of fluorinated bioactive molecules, enzyme inhibitors, and CNS-targeted agents where the rigid cyclopropane scaffold and para-fluorophenyl substituent confer specific conformational and electronic properties.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
Cat. No. B12355937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI)
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC=C(C=C2)F)C=O
InChIInChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2/t8-,10-/m0/s1
InChIKeyAYYCJDWIXBZFRT-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) — Procurement-Grade Chiral Building Block with Defined (1R,2R)-rel Stereochemistry


Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) (CAS 372183-93-2; also listed under CAS 1233026-05-5) is a chiral cyclopropanecarbaldehyde derivative with molecular formula C10H9FO and molecular weight 164.18 g·mol⁻¹, featuring a (1R,2R)-relative configuration across the cyclopropane ring [1]. This compound serves as a key intermediate in pharmaceutical research, particularly for the synthesis of fluorinated bioactive molecules, enzyme inhibitors, and CNS-targeted agents where the rigid cyclopropane scaffold and para-fluorophenyl substituent confer specific conformational and electronic properties .

Why Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) Cannot Be Replaced by Generic Cyclopropanecarbaldehyde Analogs in Scientific Procurement


Although cyclopropanecarboxaldehyde derivatives share a common core structure, C10 aryl-substituted variants cannot be substituted interchangeably due to quantifiable differences in electronic character (Hammett σₚ = +0.06 for F, versus −0.17 for CH₃, +0.23 for Cl, and 0.00 for H) that modulate aldehyde carbonyl electrophilicity and cyclopropane ring reactivity in nucleophilic additions, cycloadditions, and ring-opening transformations [1]. The para-fluorophenyl substitution additionally provides a metabolically stable C–F bond and a distinctive ¹⁹F NMR spectroscopic handle absent in non-fluorinated counterparts, directly impacting analytical tracking in medicinal chemistry workflows [2].

Quantitative Differentiation of Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) Versus Closest Analogs — Evidence for Scientific Selection


Predicted Boiling Point Distinguishes (1R,2R)-rel-4-Fluorophenyl from (1R,2R)-rel-4-Methylphenyl and 2-Phenyl Cyclopropanecarbaldehydes — Implications for Purification and Handling

The target compound exhibits a predicted boiling point of 238.7 ± 40.0 °C at 760 mmHg, which is lower than the 4-methylphenyl analog (262.5 ± 29.0 °C) and comparable to the unsubstituted 2-phenylcyclopropanecarbaldehyde (240.6 ± 29.0 °C), indicating that the 4-fluoro substituent increases volatility relative to the 4-methyl congener while not significantly altering boiling behavior compared to the parent phenyl derivative .

Physicochemical properties Boiling point prediction Distillation

Predicted Density of the 4-Fluorophenyl Derivative is Lower Than the 4-Methylphenyl Analog — Relevance for Solution-Phase Reaction Stoichiometry and Formulation

The predicted density of the target compound is 1.280 ± 0.06 g·cm⁻³, which is markedly higher than the 4-methylphenyl analog (1.142 ± 0.06 g·cm⁻³) due to the greater mass of fluorine versus methyl while occupying similar molecular volume .

Density prediction Solution stoichiometry Formulation

Calculated Partition Coefficient (ClogP) of the 4-Fluorophenyl Derivative is Lower Than the 4-Methylphenyl Analog, Indicating Reduced Lipophilicity — Implications for Drug-Likeness and Bioconjugation

The ClogP of the target compound is calculated to be approximately 2.06, while the 4-methylphenyl analog has a reported LogP of 2.30, and the 4-chlorophenyl congener has a predicted LogP of approximately 2.56 [1]. The lower lipophilicity of the 4-fluorophenyl derivative may enhance aqueous solubility and modulate membrane permeability, critical parameters for fragment-based drug discovery and bioconjugation chemistry.

Lipophilicity ClogP Drug-likeness

Commercially Available Purity of the (1R,2R)-rel-4-Fluorophenyl Compound at NLT 98% Exceeds the Standard 95% Offered for Related Cyclopropanecarbaldehyde Building Blocks

The target compound is commercially available with a purity specification of NLT (Not Less Than) 98% from certain suppliers, while the 4-chlorophenyl and 4-methylphenyl analogs are most commonly offered at ≥95% purity [1]. A 3-percentage-point purity difference translates to a reduction of total impurities from ≤5% to ≤2%, which is critical for reactions sensitive to trace aldehydes or cyclopropane-related impurities.

Purity specification Quality control Procurement

Optimal Application Scenarios for Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) Based on Quantified Differentiating Properties


Synthesis of Fluorinated CNS-Penetrant Drug Candidates Requiring Low Lipophilicity and Defined Stereochemistry

With a ClogP approximately 0.24 units lower than the 4-methylphenyl congener, the target compound is better suited for CNS drug discovery programs where reduced lipophilicity correlates with lower non-specific binding and improved brain-to-plasma ratios. The rigid (1R,2R)-rel cyclopropane scaffold constrains the orientation of the 4-fluorophenyl group, aiding in the rational design of ligands for GPCRs, ion channels, and transporters . The ¹⁹F NMR-active fluorine also facilitates metabolic tracking and protein–ligand interaction studies .

Distillation-Based Purification Workflows Where Lower Boiling Point Reduces Thermal Stress

The predicted boiling point of 238.7 °C is 23.8 K lower than that of the 4-methylphenyl analog, making the target compound more amenable to vacuum distillation without thermal decomposition. This is advantageous for pilot-scale synthesis of advanced intermediates destined for high-throughput screening libraries, where minimal by-product formation is essential .

Fragment-Based Drug Discovery (FBDD) and Bioconjugation Leveraging Lower Lipophilicity and High Purity

The combination of lower ClogP and NLT 98% purity makes the target compound a strong candidate as a fragment hit or bioconjugation handle, where high aqueous solubility and minimal reactive impurities are critical for reliable SPR, ITC, or NMR-based screening assays. The aldehyde functional group allows straightforward reductive amination or oxime ligation with biomolecules .

Synthesis of ALDH1A1 Inhibitor Scaffolds Requiring trans-(1R,2R) Cyclopropane Geometry

While direct IC₅₀ data for this specific compound is not available, the (1R,2R)-trans cyclopropane geometry is a recurring feature in ALDH1A1 inhibitors. The aldehyde moiety can serve as a precursor to carboxylic acid or amide warheads that engage the enzyme's catalytic cysteine. The fluorine atom may additionally contribute to binding through C–F···H–C or C–F···C=O multipolar interactions, as observed in related fluorinated enzyme inhibitors .

Quote Request

Request a Quote for Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.